Cyproheptadine hydrochloride sesquihydrate Cyproheptadine hydrochloride sesquihydrate Cyproheptadine hydrochloride (anhydrous) is the hydrochloride salt of cyproheptadine. Note that the drug named cyproheptadine hydrochloride generally refers to cyproheptadine hydrochloride sesquihydrate. It contains a cyproheptadine.
Cyproheptadine Hydrochloride is the hydrochloride salt of a synthetic methyl-piperidine derivative with antihistaminic and anti-serotoninergic properties. Cyproheptadine competes with free histamine (HA) for binding at HA-receptor sites, thereby competitively antagonizing histamine stimulation of HA-receptors in the gastrointestinal tract, large blood vessels, and bronchial smooth muscle. This agent also competes with free serotonin for binding at serotonin receptor sites. Cyproheptadine exhibits anticholinergic and sedative properties and has been shown to stimulate appetite and weight gain. (NCI04)
A serotonin antagonist and a histamine H1 blocker used as antipruritic, appetite stimulant, antiallergic, and for the post-gastrectomy dumping syndrome, etc.
See also: Cyproheptadine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 41354-29-4
VCID: VC21338525
InChI: InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H
SMILES: CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.O.O.Cl.Cl
Molecular Formula: C21H22ClN
Molecular Weight: 323.9 g/mol

Cyproheptadine hydrochloride sesquihydrate

CAS No.: 41354-29-4

Cat. No.: VC21338525

Molecular Formula: C21H22ClN

Molecular Weight: 323.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cyproheptadine hydrochloride sesquihydrate - 41354-29-4

CAS No. 41354-29-4
Molecular Formula C21H22ClN
Molecular Weight 323.9 g/mol
IUPAC Name 1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride
Standard InChI InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H
Standard InChI Key ZPMVNZLARAEGHB-UHFFFAOYSA-N
SMILES CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.O.O.Cl.Cl
Canonical SMILES CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl
Appearance White Solid
Colorform CRYSTALS FROM DIL ETHANOL
Melting Point 112.3-113.3
112.3-113.3 °C
215 - 217 °C

Chemical Properties and Structure

Cyproheptadine hydrochloride sesquihydrate is a crystalline compound with distinct physical and chemical characteristics. The compound is the sesquihydrate form of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride, containing one and a half molecules of water of crystallization per molecule of the drug .

Physical and Chemical Characteristics

The basic properties of cyproheptadine hydrochloride sesquihydrate include:

PropertyValue
Molecular FormulaC₂₁H₂₁N·HCl·1½H₂O
Molecular Weight350.88
CAS Registry Number41354-29-4
Physical AppearanceWhite to slightly yellowish crystalline solid
Melting Point112.3-113.3°C
Alternative NamesPeriactin hydrochloride

The compound features a complex structure comprising a dibenzocycloheptene ring system attached to a methylpiperidine group . This unique structure contributes to its ability to interact with multiple receptor systems in the body.

Solubility Profile

The solubility characteristics of cyproheptadine hydrochloride sesquihydrate are important for pharmaceutical formulation and bioavailability:

SolventSolubility
WaterSoluble
MethanolFreely soluble
EthanolSparingly soluble
ChloroformSoluble
EtherPractically insoluble
DMSO70 mg/mL (204.75 mM)

For laboratory and pharmaceutical preparations, the compound exhibits poor solubility in water (<1 mg/mL) but good solubility in DMSO (70 mg/mL) and moderate solubility in ethanol (20 mg/mL) . Sonication is often recommended when preparing solutions in these solvents.

Pharmacological Properties

Cyproheptadine hydrochloride sesquihydrate exhibits multiple pharmacological actions that account for its therapeutic applications in clinical practice.

Mechanism of Action

The compound functions primarily as a dual antagonist, blocking both histamine and serotonin receptors with high affinity . It competitively inhibits the binding of these endogenous substances to their respective receptors, thus preventing their biological effects . The specific binding properties include:

  • Potent antagonism at histamine H₁ receptors

  • Strong antagonism at serotonin 5-HT₂ receptors (IC₅₀: 0.6 nM)

  • Additional antagonist activity at SETD7/9 (IC₅₀: 1 μM)

This dual antagonism explains its effectiveness in treating conditions mediated by histamine and serotonin. Additionally, the compound displays anticholinergic and sedative effects that contribute to both its therapeutic benefits and side effect profile .

Pharmacodynamic Effects

The pharmacodynamic profile of cyproheptadine hydrochloride sesquihydrate includes several effects observed in laboratory and clinical studies:

  • Antagonism of histamine-induced bronchoconstriction

  • Prevention of serotonin-mediated vasodepression

  • Inhibition of anaphylactic shock responses

  • Stimulation of appetite through hypothalamic mechanisms

  • Sedative effects via central nervous system activity

Interestingly, its antiserotonergic activity has been compared to that of LSD in terms of potency, though with opposing effects on the serotonergic system .

Clinical Applications

Cyproheptadine hydrochloride sesquihydrate has established applications in several therapeutic areas, with both FDA-approved and off-label uses.

FDA-Approved Indications

The compound is officially approved for treating several allergic conditions:

  • Perennial and seasonal allergic rhinitis

  • Vasomotor rhinitis

  • Allergic conjunctivitis due to inhalant allergens and foods

  • Mild, uncomplicated allergic skin manifestations including urticaria and angioedema

These applications leverage its potent antihistaminic properties and ability to block the immediate hypersensitivity responses mediated by histamine.

Off-Label and Emerging Applications

Beyond its approved uses, cyproheptadine hydrochloride sesquihydrate has demonstrated utility in several other conditions:

  • Appetite stimulation in underweight patients or those with appetite loss

  • Treatment of serotonin syndrome, a potentially life-threatening condition resulting from excessive serotonergic activity

  • Pediatric functional gastrointestinal disorders

  • Migraine prophylaxis

  • Management of certain types of nightmares

Recent research has explored its effects on glucose and lipid metabolism, with studies in Wistar rats showing increases in liver glycogen alongside changes in food intake patterns . Treatment with cyproheptadine oral solution at 5 mg/kg increased final body weight by approximately 8% compared to placebo groups, underlining its potential metabolic effects .

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion of cyproheptadine hydrochloride sesquihydrate is crucial for optimizing its therapeutic use.

Absorption and Distribution

After oral administration, cyproheptadine is absorbed from the gastrointestinal tract. While specific data on the sesquihydrate form is limited, studies on the base compound indicate:

  • Moderate to high oral bioavailability

  • Wide distribution throughout body tissues

  • Moderate lipophilicity (predicted logP values between 4.38-5.02)

Metabolism and Elimination

Cyproheptadine undergoes extensive metabolism, primarily in the liver:

  • After a single 4 mg oral dose of radiolabeled cyproheptadine hydrochloride, approximately 2-20% of radioactivity appeared in feces

  • Only about 34% of stool radioactivity was unchanged drug (less than 5.7% of the total dose)

  • At least 40% of administered radioactivity was excreted in urine

  • The principal metabolite identified in human urine is a quaternary ammonium glucuronide conjugate of cyproheptadine

  • No detectable amounts of unchanged drug were found in the urine of patients receiving chronic doses of 12-20 mg daily

Importantly, elimination is diminished in patients with renal insufficiency, suggesting dosage adjustments may be necessary for this population .

Pharmaceutical Formulations and Stability

Cyproheptadine hydrochloride sesquihydrate is available in various pharmaceutical formulations, each with specific stability characteristics.

Available Formulations

The compound is commonly formulated as:

  • Oral tablets (typically 4 mg)

  • Compounded oral solutions for pediatric use

  • Research-grade powder for laboratory applications

Commercial tablets typically contain inactive ingredients including lactose monohydrate, magnesium stearate, microcrystalline cellulose, and sodium starch glycolate .

Stability Studies

Recent research has examined the stability of compounded cyproheptadine hydrochloride oral solutions:

For research applications, the recommended storage conditions are:

  • Powder: -20°C for up to 3 years

  • In solvent: -80°C for up to 1 year

  • Shipping with blue ice is recommended to maintain stability

Dosage and Administration

Dosage recommendations for cyproheptadine hydrochloride vary based on age, body weight, and the condition being treated.

Pediatric Dosing

For pediatric patients, age-specific dosing guidelines include:

Age GroupDosageMaximum Daily Dose
2-6 years2 mg (1/2 tablet) 2-3 times daily12 mg
7-14 years4 mg (1 tablet) 2-3 times daily16 mg

Alternatively, dosing can be calculated based on body weight (approximately 0.25 mg/kg/day) or body surface area (8 mg per square meter) .

Research Developments

Recent scientific investigations have expanded our understanding of cyproheptadine hydrochloride sesquihydrate's potential applications and mechanisms.

Metabolic Effects

Studies in Wistar rats have revealed several interesting metabolic effects:

  • Treatment with industrial oral solution at 1.5 mg/kg increased liver cholesterol by 30% without changing liver or body weight

  • Both industrial and compounded oral solutions at 5 mg/kg increased final body weight by 8% compared to placebo

  • The compounded oral solution increased liver glycogen while reducing food intake

These findings suggest potential applications in conditions requiring weight gain but also highlight the need for monitoring metabolic parameters during treatment.

Pediatric Applications

Recent research has shown promising results for the use of cyproheptadine in pediatric functional gastrointestinal disorders. The development of stable compounded formulations may facilitate more precise dosing for this population .

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